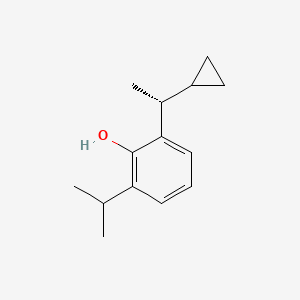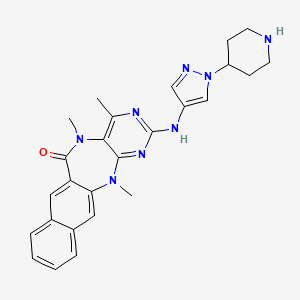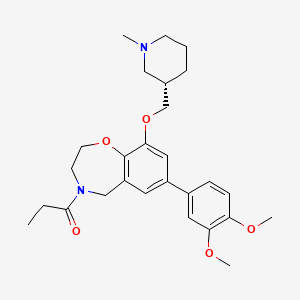
I-CBP112
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
I-CBP 112 is a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. These bromodomains are protein domains that recognize acetylated lysine residues, playing a crucial role in regulating gene expression. I-CBP 112 has shown significant potential in scientific research, particularly in the fields of epigenetics and cancer therapy .
Mechanism of Action
- By inhibiting these bromodomains, I-CBP112 disrupts the interaction between CBP/p300 and acetylated histones, affecting gene expression .
- The compound enhances acetylation by p300 and represses transcription-promoting histone marks, such as H3K4me3 .
- Enhanced nucleosome acetylation and reduced trimethylation of H3K4me3 occur at the gene promoters repressed by this compound .
- The compound’s ADME (absorption, distribution, metabolism, and excretion) properties impact its bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
I-CBP112 interacts with the bromodomain-containing transcription factors CREBBP (CBP) and EP300 . It has little activity against other bromodomains at concentrations up to 1 mM . It has the ability to induce full-length p300/CBP nucleosome acetylation .
Cellular Effects
This compound has been shown to impair clonogenic growth of immortalized murine bone marrow cells . It has also been used to verify the acetylation of VPS34 (vacuolar protein sorting 34), by p300 at K29, K771, and K781 .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the bromodomain-containing transcription factors CREBBP (CBP) and EP300 . It is a competitive inhibitor of acetyl-lysine .
Temporal Effects in Laboratory Settings
It has been used in cell culture and sample preparation .
Metabolic Pathways
It is known to interact with the bromodomain-containing transcription factors CREBBP (CBP) and EP300 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of I-CBP 112 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for I-CBP 112 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization and chromatography to obtain the final product in large quantities .
Chemical Reactions Analysis
Types of Reactions: I-CBP 112 primarily undergoes substitution reactions, where functional groups on the molecule are replaced with other groups. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions: Common reagents used in the reactions involving I-CBP 112 include organic solvents like dimethyl sulfoxide (DMSO) and ethanol, as well as catalysts such as palladium and copper compounds. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions involving I-CBP 112 depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
I-CBP 112 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the function of bromodomains and their role in gene regulation. In biology and medicine, I-CBP 112 has shown potential in cancer therapy by inhibiting the growth of cancer cells and inducing cellular differentiation. It is also used in epigenetic research to study the effects of bromodomain inhibition on gene expression .
Comparison with Similar Compounds
I-CBP 112 is unique in its high selectivity and potency for the CBP and p300 bromodomains. Similar compounds include SGC-CBP30, which also targets the CBP/p300 bromodomains but with different binding affinities and selectivity profiles. Other similar compounds include I-BET151 and JQ1, which target the BET family of bromodomains rather than CBP/p300 .
Properties
IUPAC Name |
1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNAKDFZAWQEEO-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCOC2=C(C1)C=C(C=C2OCC3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CCOC2=C(C1)C=C(C=C2OC[C@H]3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B607966.png)
![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B607967.png)
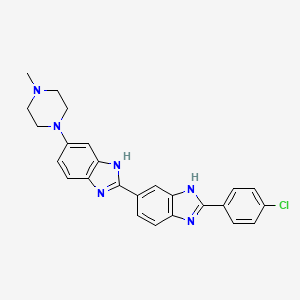
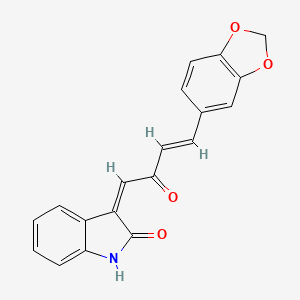
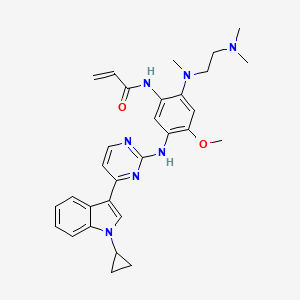
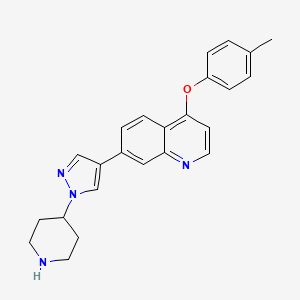
![3-[(1-Propylbenzimidazol-2-yl)carbamoyl]benzoic acid](/img/structure/B607976.png)
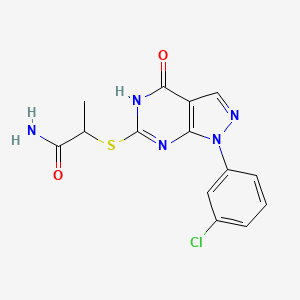

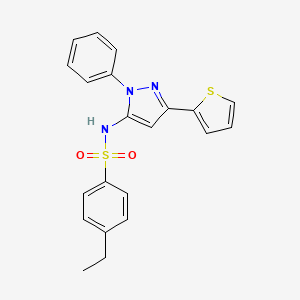
![(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B607982.png)
